molecular formula C16H12O5 B034798 Maackiain CAS No. 19908-48-6

Maackiain

Cat. No. B034798
CAS RN: 19908-48-6
M. Wt: 284.26 g/mol
InChI Key: HUKSJTUUSUGIDC-BDJLRTHQSA-N
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Description

Maackiain is a naturally occurring compound found in various plants, including Sophora species. It is known for its biological activities, such as anti-allergic and anti-tumor properties.

Synthesis Analysis

Synthesis of Maackiain involves complex chemical processes. One approach is the use of ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), which helps in understanding the metabolites and metabolic pathways of Maackiain in organisms (Yuan et al., 2021).

Molecular Structure Analysis

Maackiain's molecular structure is characterized by a unique amino acid sequence in its carbohydrate-binding domain, which shows a high degree of homology with other legume lectins. Interestingly, it contains a distinctive amino acid substitution compared to other legume lectins, which could be crucial for its binding properties (Konami et al., 1994).

Chemical Reactions and Properties

Maackiain undergoes various chemical reactions, including oxidation and hydroxylation. For instance, it can be oxidized to 6,6-dihydroxy-maackiain by the pathogen Colletotrichum gloeosporioides (Soby et al., 1997). This oxidation results in a compound with increased polarity and decreased toxicity.

Physical Properties Analysis

The physical properties of Maackiain, such as its solubility and stability, are essential for its pharmacokinetic profile. A validated LC-MS/MS method was developed for the quantification of Maackiain and its metabolites in blood, indicating its stability and detectability in biological systems (Gao et al., 2011).

Chemical Properties Analysis

Maackiain's chemical properties, such as its reactivity and interaction with other molecules, are crucial for its biological activity. For example, it modulates the miR-374a/GADD45A axis to inhibit the initiation and progression of triple-negative breast cancer, showcasing its potential as a therapeutic agent (Peng et al., 2022).

Scientific Research Applications

Parkinson’s Disease Treatment

  • Scientific Field: Neurology
  • Application Summary: Maackiain (MK) is a flavonoid extracted from dried roots of Sophora flavescens Aiton. It has emerged as a novel agent for Parkinson’s Disease (PD) treatment .
  • Methods of Application: The neuroprotective potential of MK was assessed in Caenorhabditis elegans and the human SH-SY5Y cell line .
  • Results: MK significantly reduced dopaminergic neuron damage in 6-hydroxydopamine (6-OHDA)-exposed worms of the BZ555 strain, with corresponding improvements in food-sensing behavior and lifespan .

Obesity Treatment

  • Scientific Field: Nutrition and Metabolism
  • Application Summary: Maackiain (MACK) significantly inhibits adipogenic differentiation in human adipocytes through a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism .
  • Methods of Application: The anti-obesogenic effect of MACK was assessed in a Caenorhabditis elegans obesity model .
  • Results: MACK has the potential to limit lipid accumulation and control obesity .

Cervical Cancer Treatment

  • Scientific Field: Oncology
  • Application Summary: Maackiain (Mac), a flavonoid analog isolated from Sophora flavescens, exhibits neuroprotective, anti-allergic, anti-inflammatory, and pro-apoptotic effects .
  • Methods of Application: The therapeutic effect of Mac on cervical cancer is being investigated .
  • Results: The results of this research are not yet available .

Modulation of the PINK1/Parkin Pathway

  • Scientific Field: Neurobiology
  • Application Summary: Maackiain has been found to ameliorate 6-Hydroxydopamine and SNCA pathologies by modulating the PINK1/Parkin pathway in models of Parkinson’s Disease .
  • Methods of Application: The neuroprotective potential of Maackiain was assessed in Caenorhabditis elegans and the human SH-SY5Y cell line .
  • Results: Maackiain significantly reduced dopaminergic neuron damage in 6-hydroxydopamine (6-OHDA)-exposed worms of the BZ555 strain, with corresponding improvements in food-sensing behavior and lifespan .

Lipid Reduction

  • Scientific Field: Metabolism
  • Application Summary: Maackiain mimics caloric restriction through aak-2-mediated lipid reduction in Caenorhabditis elegans .
  • Methods of Application: The anti-obesogenic effect of Maackiain was assessed in a Caenorhabditis elegans obesity model .
  • Results: Maackiain has the potential to limit lipid accumulation and control obesity .

Pterocarpan Biosynthesis

  • Scientific Field: Plant Biochemistry
  • Application Summary: Maackiain has been found to stimulate the activation of pterocarpan biosynthetic genes in cell suspension cultures of S. flavescens .
  • Methods of Application: The effect of Maackiain on pterocarpan biosynthesis was assessed in cell suspension cultures of S. flavescens .
  • Results: Maackiain enhanced the accumulation of pterocarpans, producing mainly trifolirhizin, trifolirhizin malonate, and maackiain .

Modulation of the PINK1/Parkin Pathway

  • Scientific Field: Neurobiology
  • Application Summary: Maackiain has been found to ameliorate 6-Hydroxydopamine and SNCA pathologies by modulating the PINK1/Parkin pathway in models of Parkinson’s Disease .
  • Methods of Application: The neuroprotective potential of Maackiain was assessed in Caenorhabditis elegans and the human SH-SY5Y cell line .
  • Results: Maackiain significantly reduced dopaminergic neuron damage in 6-hydroxydopamine (6-OHDA)-exposed worms of the BZ555 strain, with corresponding improvements in food-sensing behavior and lifespan .

Lipid Reduction

  • Scientific Field: Metabolism
  • Application Summary: Maackiain mimics caloric restriction through aak-2-mediated lipid reduction in Caenorhabditis elegans .
  • Methods of Application: The anti-obesogenic effect of Maackiain was assessed in a Caenorhabditis elegans obesity model .
  • Results: Maackiain has the potential to limit lipid accumulation and control obesity .

Pterocarpan Biosynthesis

  • Scientific Field: Plant Biochemistry
  • Application Summary: Maackiain has been found to stimulate the activation of pterocarpan biosynthetic genes in cell suspension cultures of S. flavescens .
  • Methods of Application: The effect of Maackiain on pterocarpan biosynthesis was assessed in cell suspension cultures of S. flavescens .
  • Results: Maackiain enhanced the accumulation of pterocarpans, producing mainly trifolirhizin, trifolirhizin malonate, and maackiain .

Safety And Hazards

Maackiain is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2/t11-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKSJTUUSUGIDC-BDJLRTHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941785
Record name 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Maackiain

CAS RN

19908-48-6
Record name Inermin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019908486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6a,12a-Dihydro-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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